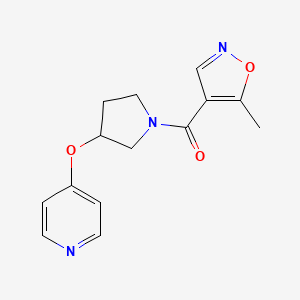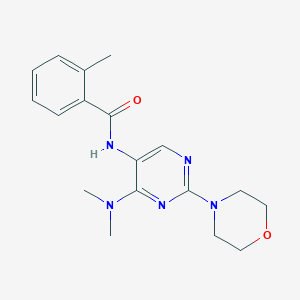
5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. Furthermore, it has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments is its potential as a multifunctional compound. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activity, making it a versatile compound for research. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in experiments.
Future Directions
There are several future directions for research on 5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand its biological activity. Furthermore, future research could focus on developing more efficient synthesis methods to increase the yield and purity of the compound.
Synthesis Methods
The synthesis of 5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has been reported in the literature using various methods. One of the methods involves the reaction of 5-chloro-3-formylquinazolin-4(3H)-one with 2-hydroxymethyltetrahydrofuran in the presence of a base and a catalyst. Another method involves the reaction of 5-chloro-3-formylquinazolin-4(3H)-one with 2-(hydroxymethyl)oxolane in the presence of a base and a catalyst. The yield of the synthesis method varies depending on the method used.
Scientific Research Applications
5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, it has been studied for its potential as an antimicrobial agent, as it has been shown to have activity against several bacterial strains.
properties
IUPAC Name |
5-chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-9-4-1-5-10-11(9)12(17)16(13(19)15-10)7-8-3-2-6-18-8/h1,4-5,8H,2-3,6-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQVTWPGWLAPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CC=C3Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrachloro-6-[4-(2,6-dimethylphenoxy)piperidine-1-carbonyl]pyridine](/img/structure/B2954694.png)
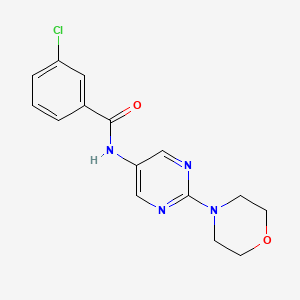
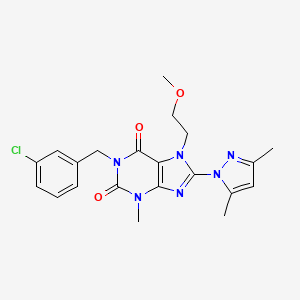
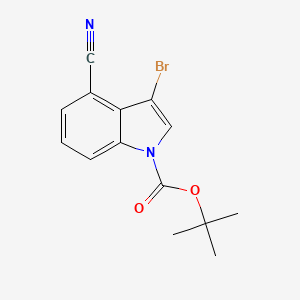
![7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2954699.png)
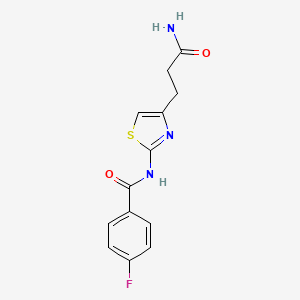
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2954705.png)
![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)
![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)
![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)

